Osmium oxide tetrafluoride
Description
Structure
2D Structure
Properties
CAS No. |
38448-58-7 |
|---|---|
Molecular Formula |
F4H4OOs |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
oxoosmium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.O.Os/h4*1H;; |
InChI Key |
NGSUDMWYCZVLCY-UHFFFAOYSA-N |
Canonical SMILES |
O=[Os].F.F.F.F |
Origin of Product |
United States |
Synthetic Methodologies for Osmium Oxide Tetrafluoride
Direct Fluorination and Oxidation Routes
Direct synthesis methods involve the reaction of osmium in various forms with elemental fluorine and oxygen or the reaction of osmium halides with oxygen sources.
The synthesis of osmium oxide tetrafluoride through the direct reaction of osmium hexafluoride (OsF₆) with metal oxides such as silicon dioxide (SiO₂) is not a well-documented method in the available scientific literature. However, a related reaction involving the partial hydrolysis of OsF₆ is known to produce OsOF₄. Hydrolysis, the reaction with water, introduces the oxygen atom to the osmium center, displacing two fluorine atoms.
While direct reaction with SiO₂ is not established, the reaction of OsF₆ with glass, which is primarily amorphous SiO₂, has been reported to yield a colorless crystalline material proposed to be osmium oxide trifluoride (OsO₃F).
This compound can be synthesized by the static heating of osmium metal in the presence of elemental fluorine and oxygen. This method, however, is reported to yield OsOF₄ that is heavily contaminated with osmium hexafluoride (OsF₆) and an involatile residue. The precise control of reaction conditions, such as temperature, pressure, and the ratio of reactants, is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Indirect Synthesis and Ligand Exchange Pathways
Indirect synthetic routes to this compound involve the use of other osmium compounds and their conversion to OsOF₄ through various chemical reactions, including the use of strong fluorinating agents, thermal decomposition, and redistribution reactions.
The conversion of other osmium oxides, most notably osmium tetroxide (OsO₄), using strong fluorinating agents is a potential route for the synthesis of osmium oxyfluorides. However, the specific products of these reactions are highly dependent on the choice of the fluorinating agent and the reaction conditions.
The reactions of osmium oxides with chlorine trifluoride (ClF₃) and bromine pentafluoride (BrF₅) to produce this compound are not well-documented in the surveyed literature.
In the case of krypton difluoride (KrF₂), its reaction with OsO₄ in an anhydrous hydrogen fluoride (B91410) (HF) solution has been shown to produce cis-osmium tetrafluoride dioxide (cis-OsO₂F₄), not this compound. rsc.orgsemanticscholar.org This reaction was initially reported to yield osmium oxide hexafluoride (OsOF₆), but was later corrected. rsc.orgsemanticscholar.org
| Reactant | Fluorinating Agent | Product | Reference |
| OsO₄ | KrF₂ | cis-OsO₂F₄ | rsc.orgsemanticscholar.org |
Thermal decomposition as a direct route to this compound is not a commonly reported synthetic method. However, redistribution reactions, which involve the exchange of ligands between two species, are a viable pathway.
A significant method for the synthesis of pure, dark blue this compound is the reaction of osmium tetroxide (OsO₄) with osmium hexafluoride (OsF₆) at 180°C for several days in a 1:3 molar ratio. This reaction represents a redistribution of oxide and fluoride ligands between the two osmium centers to yield the target molecule. The product, OsOF₄, has been found to exist in two modifications: a chain polymer obtained through sublimation and a helical polymer obtained by recrystallization from hydrogen fluoride.
Low-temperature matrix isolation is a powerful experimental technique used to trap and study reactive or unstable molecules in an inert matrix, such as a noble gas, at cryogenic temperatures. This method is primarily used for the spectroscopic characterization of molecules, rather than for their preparative synthesis.
Monomeric species of this compound have been successfully isolated in inert gas matrices at low temperatures, allowing for their study by infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These studies have provided valuable data on the molecular structure and electronic properties of OsOF₄. However, the this compound is synthesized prior to being trapped in the matrix; the matrix isolation technique itself is not a synthetic route for this compound.
Optimizing the Synthesis of this compound for Enhanced Reproducibility and Purity
The successful synthesis of this compound (OsOF₄) with high purity and reproducibility hinges on the careful optimization of reaction conditions. Researchers have explored various synthetic methodologies, primarily involving the reduction of osmium oxide pentafluoride (OsOF₅), the controlled hydrolysis of osmium hexafluoride (OsF₆), and the direct reaction of osmium tetroxide (OsO₄) with OsF₆. Achieving a high-yielding and reproducible synthesis requires meticulous control over key experimental parameters.
One of the documented methods for preparing OsOF₄ involves the reduction of OsOF₅. This process is typically carried out on a hot tungsten filament and has been reported to produce the compound in good yield rsc.org. While the fundamental approach is established, achieving consistent results necessitates optimization of factors such as the temperature of the tungsten filament, the flow rate of the OsOF₅ reactant, and the pressure within the reaction chamber. These parameters directly influence the rate of reduction and the potential for side reactions, thereby affecting both the yield and the purity of the final product.
Another significant route to OsOF₄ is the partial hydrolysis of OsF₆. This method takes advantage of the reactivity of osmium hexafluoride with water. However, the reaction must be carefully controlled to prevent the formation of other osmium-containing byproducts. The stoichiometry of the reactants, specifically the molar ratio of OsF₆ to water, is a critical parameter. Insufficient water may lead to incomplete reaction, while an excess can result in the formation of osmium oxides or other undesired species. The temperature and reaction time are also crucial variables that must be optimized to ensure the selective formation of OsOF₄.
A third and well-documented method involves the direct reaction of osmium tetroxide (OsO₄) with osmium hexafluoride (OsF₆). To obtain pure, dark blue OsOF₄, a specific set of conditions has been identified. This reaction is typically performed at an elevated temperature of 180°C and requires a prolonged reaction time, often spanning several days. A key factor in the success of this synthesis is the molar ratio of the reactants. Optimal results have been reported when using a 1:3 molar ratio of OsO₄ to OsF₆. Deviation from this stoichiometry can impact the purity of the resulting OsOF₄.
Further research into the optimization of these synthetic conditions would benefit from systematic studies that vary one parameter at a time while keeping others constant. This would allow for the construction of detailed reaction profiles and the identification of the precise conditions that maximize yield and purity.
Synthetic Parameters for the Reaction of OsO₄ with OsF₆
| Parameter | Optimized Condition | Expected Outcome |
| Molar Ratio (OsO₄:OsF₆) | 1:3 | Formation of pure, dark blue OsOF₄ |
| Temperature | 180°C | Facilitates the reaction to completion |
| Reaction Time | Several days | Ensures complete conversion of reactants |
It is also noteworthy that OsOF₄ can exist in different crystalline forms. Sublimation of the product has been shown to yield a chain polymer modification, while recrystallization from hydrogen fluoride (HF) can produce a helical polymer structure. The choice of purification and crystallization method can, therefore, influence the final solid-state structure of the compound.
Structural and Electronic Elucidation of Osmium Oxide Tetrafluoride
Molecular Geometry and Stereochemistry
While monomeric osmium oxide tetrafluoride (OsOF₄), a five-coordinate species, would typically adopt a square pyramidal or trigonal bipyramidal geometry, a distorted pentagonal bipyramidal environment represents a seven-coordinate geometry. This higher coordination number for an osmium center can be achieved in polymeric structures or through the formation of complex adducts. In such a heptacoordinate environment, the central osmium atom is bonded to seven ligands.
Precise, experimentally determined structural parameters for this compound are not widely available in the literature. However, computational studies and comparisons with related osmium compounds provide valuable insights into its likely bond characteristics. For a monomeric, square pyramidal structure of OsOF₄, the osmium-oxygen bond is expected to be significantly shorter than the osmium-fluorine bonds, indicative of its double-bond character. The unique axial position would likely be occupied by the oxygen atom to minimize repulsion.
The bond angles would also reflect the specific geometry. For instance, in a square pyramidal molecule, the angles between the basal fluorine atoms would be approximately 90°, while the angle between the axial oxygen and the basal fluorine atoms would be greater than 90°.
| Parameter | Predicted Value | Note |
|---|---|---|
| Os=O Bond Length | ~1.65 Å | Reflects significant double-bond character. |
| Os–F Bond Length | ~1.85 Å | Typical for Os(VI)–F bonds. |
| ∠F–Os–F (basal) | ~90° | Characteristic of a square pyramidal base. |
| ∠O–Os–F (basal) | >90° | The oxo ligand repels the fluoride (B91410) ligands. |
Electronic Structure and Chemical Bonding
The formal oxidation state of the osmium atom in this compound is +6. This is determined by assigning the standard oxidation state of -2 to the oxide ligand and -1 to each of the four fluoride ligands. To maintain charge neutrality in the molecule, the osmium center must possess a +6 charge.
Osmium (Os) is a member of Group 8 of the periodic table, with a neutral ground-state electron configuration of [Xe] 4f¹⁴ 5d⁶ 6s². thermofisher.com To achieve a +6 oxidation state, the osmium atom loses six valence electrons. The electrons are removed first from the highest principal quantum number orbital (6s) and then from the 5d orbital. libretexts.org This results in an electron configuration of [Xe] 4f¹⁴ 5d² for the Os(VI) ion.
Molecular orbital (MO) theory provides a detailed description of the bonding in OsOF₄, which involves the combination of osmium's valence orbitals (5d, 6s, and 6p) with the valence orbitals of the oxygen and fluorine ligands. brsnc.inresearchgate.net The resulting molecular orbitals describe the delocalized nature of electrons across the molecule.
A key feature of the bonding is the strong interaction between the osmium 5d orbitals and the oxygen 2p orbitals. chegg.com This interaction leads to the formation of both σ (sigma) and π (pi) bonds. The Os=O double bond is composed of one σ bond, resulting from the head-on overlap of atomic orbitals, and one or two π bonds, formed from the side-on overlap of osmium d-orbitals (e.g., dₓ𝑧, dᵧ𝑧) and oxygen p-orbitals. These π-interactions are crucial to the stability of the high oxidation state of osmium.
The four fluoride ligands primarily act as σ-donors, forming strong Os–F single bonds by donating electron density into the empty orbitals of the Os(VI) center. There is also a lesser degree of π-interaction between the fluorine p-orbitals and the osmium d-orbitals.
While osmium is assigned a formal oxidation state of +6, computational analyses, such as those using Density Functional Theory (DFT), reveal that the actual charge on the osmium atom is significantly lower. nih.gov This discrepancy is due to the high degree of covalent character in the osmium-ligand bonds. mdpi.comwikipedia.org The bonding is not purely ionic; instead, there is substantial sharing of electron density between the osmium and the highly electronegative oxygen and fluorine atoms.
Computational methods like Natural Bond Orbital (NBO) analysis can quantify this covalent character and visualize the electron delocalization. researchgate.net The analysis of the Os=O bond, in particular, shows a strong covalent interaction with significant π-character. This leads to the delocalization of electron density from the oxygen ligand to the osmium center, which helps to stabilize the electron-deficient metal center. The Os–F bonds also exhibit considerable covalency, though less pronounced than the Os=O bond. ekb.eg This extensive electron delocalization is a defining characteristic of the electronic structure of high-valent transition metal oxofluorides.
Frontier Molecular Orbital Analysis of OsOF₄
A comprehensive analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity and electronic properties of this compound. While detailed experimental and computational studies specifically mapping the HOMO-LUMO gap and orbital contributions of OsOF₄ are not extensively available in the public domain, theoretical principles of molecular orbital theory can provide a foundational understanding.
The electronic structure of OsOF₄ is primarily determined by the valence orbitals of the central osmium atom and the surrounding oxygen and fluorine ligands. The HOMO is expected to be largely localized on the more electronegative oxygen and fluorine atoms, representing non-bonding lone pair orbitals. Conversely, the LUMO is anticipated to be centered on the osmium atom, likely corresponding to unoccupied d-orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. A larger gap generally implies higher stability and lower reactivity.
Further computational studies employing methods such as Density Functional Theory (DFT) would be invaluable in precisely quantifying the energies of these frontier orbitals and visualizing their spatial distribution. Such analyses would provide deeper insights into the nature of chemical bonding in OsOF₄ and predict its behavior in chemical reactions.
Isomeric and Polymeric Forms of this compound
The structural chemistry of this compound extends beyond a simple monomeric unit, encompassing complex polymeric architectures.
Characterization of Isostructural Relationships with Other Transition Metal Oxyfluorides (e.g., RuOF₄)
An isostructural relationship exists when different chemical compounds share the same crystal structure, with similar arrangements of atoms and bonding patterns. While specific crystallographic data directly comparing OsOF₄ and Ruthenium Oxide Tetrafluoride (RuOF₄) is limited, the synthesis and characterization of RuOF₄ have been reported, indicating it is a known compound. iaea.org Given that osmium and ruthenium are in the same group of the periodic table, it is plausible that their corresponding oxyfluorides could exhibit structural similarities. A detailed comparative analysis of their crystal structures would be necessary to definitively establish an isostructural relationship. Such a relationship would imply similar packing forces and intermolecular interactions within their solid-state lattices.
Investigation of Fluorine-Bridged Polymeric Architectures
In the solid state, this compound adopts a polymeric structure characterized by fluorine bridges. materialsproject.org Crystallographic data from the Materials Project indicates that OsOF₄ crystallizes in the monoclinic P2₁/c space group. materialsproject.org The structure consists of one-dimensional ribbons formed by corner-sharing OsOF₅ octahedra. materialsproject.org In this arrangement, the osmium atom is coordinated to one oxygen atom and five fluorine atoms. materialsproject.org One of the fluorine atoms acts as a bridging ligand, connecting adjacent OsOF₅ octahedra, with a bent geometry of approximately 150 degrees. materialsproject.org
Reactivity and Chemical Transformations of Osmium Oxide Tetrafluoride
Fluoride (B91410) Ion Donor-Acceptor Chemistry
The ability of a metal oxyfluoride to donate or accept a fluoride ion is a fundamental aspect of its chemistry, defining its Lewis acidic or basic character.
While the chemistry of other osmium oxyfluorides with strong Lewis acids is well-documented, specific studies on the reaction of osmium oxide tetrafluoride (OsOF₄) with potent fluoride ion acceptors such as arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅) are not extensively detailed in available research. However, the behavior of related osmium compounds provides a basis for predicting its likely reactivity. For instance, osmium trioxide difluoride (OsO₃F₂) and osmium dioxide tetrafluoride (cis-OsO₂F₄) are known to react with these strong acceptors, demonstrating their capacity to act as fluoride ion donors and form cationic species. This suggests that OsOF₄ would likely exhibit similar, albeit quantitatively different, fluoride donor capabilities.
The fluoride basicity of an osmium oxyfluoride is a measure of its ability to donate a fluoride ion (F⁻) to a Lewis acid. A comparative analysis across the series of osmium oxyfluorides would depend on factors such as the oxidation state of osmium and the number of oxygen and fluorine ligands. Generally, as the number of electron-withdrawing fluorine atoms increases, the Lewis acidity of the central osmium atom increases, and its ability to donate a fluoride ion (its fluoride basicity) decreases.
A predicted trend for fluoride basicity among osmium oxyfluorides would be: OsO₃F₂ > OsO₂F₄ > OsOF₅
Direct experimental data for OsOF₄ is scarce, but it would be expected to be a weaker fluoride donor than OsO₃F₂ but a stronger donor than the hypothetical OsOF₅. The relative Lewis acidity of common fluoride acceptors follows the trend SbF₅ > AsF₅ > PF₅. carbene.de
Oxidative Capabilities and Fluorinating Agent Activity
With osmium in a high +6 oxidation state, OsOF₄ is expected to be a potent oxidizing agent.
A fluorinating agent is a compound that can introduce fluorine atoms into other molecules. While OsOF₄ contains reactive fluorine ligands, its utility as a selective fluorinating agent has not been a primary focus of reported research. Its strong oxidizing nature might complicate its use as a simple fluorinating agent, as it could lead to oxidation of the substrate rather than clean fluorination. In contrast, a variety of N-F and other specialized reagents have been developed for selective fluorination in organic chemistry. nih.govnih.gov There is no significant evidence to suggest OsOF₄ is a commonly used or particularly selective fluorinating agent compared to these established compounds.
Lewis Acid-Base Adduct Formation
A Lewis acid can accept a pair of electrons from a Lewis base to form a Lewis acid-base adduct. ucla.edu The electron-deficient osmium center in OsOF₄, enhanced by the electronegative ligands, makes it a potential Lewis acid. It is expected to react with Lewis bases (electron-pair donors) to form stable adducts.
This behavior is well-established for other osmium compounds. For example, osmium tetroxide (OsO₄) acts as a Lewis acid, forming adducts with various Lewis bases, including amines. wikipedia.orgwikipedia.org This interaction is even utilized to accelerate oxidation reactions. wikipedia.org By analogy, OsOF₄ would be expected to form adducts with neutral or anionic Lewis bases. The general reaction can be depicted as:
OsOF₄ + L → [OsOF₄(L)] (where L is a Lewis base)
The stability and structure of such adducts would depend on the nature of the Lewis base. However, specific, well-characterized examples of Lewis acid-base adducts involving OsOF₄ are not prominently featured in the scientific literature.
Coordination Chemistry with Neutral and Anionic Lewis Bases
Specific studies detailing the coordination chemistry of this compound with neutral and anionic Lewis bases could not be identified in the available search results. Therefore, a data table of adducts formed cannot be provided.
Ligand Exchange Reactions and Complex Ion Formation
Information regarding ligand exchange reactions and the formation of complex ions involving this compound is not available in the searched literature. Consequently, details on substitution processes and the resulting complex ions cannot be presented.
Mechanisms of Chemical Reactions Involving this compound
Computational Elucidation of Reaction Pathways and Transition States
No computational studies that elucidate the reaction pathways and transition states for reactions involving this compound were found in the search results.
Kinetic Studies on Reaction Rates and Activation Parameters
There are no available kinetic studies that provide data on the reaction rates and activation parameters for chemical transformations of this compound. As a result, a data table of kinetic parameters cannot be compiled.
Spectroscopic and Diffraction Characterization Methodologies
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for probing the vibrational modes of a molecule. For a non-linear molecule like OsOF₄, which contains 6 atoms, there are 3N-6, or 12, fundamental vibrational modes. nih.govuwo.ca These modes, which include stretching and bending motions of the bonds, are often characteristic of the molecule's symmetry and the specific functional groups present. nih.gov
The assignment of experimentally observed vibrational frequencies to specific atomic motions (normal modes) is a critical step in structural characterization. Experimental studies on matrix-isolated osmium oxide tetrafluoride have identified strong infrared absorptions corresponding to the primary stretching vibrations of the molecule. These findings are consistent with a C₄ᵥ molecular geometry, similar to other square pyramidal species like IOF₅.
| Vibrational Mode | Observed Frequency (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|
| Os=O Stretch | ca. 990 | Infrared (Matrix Isolation) | sepscience.com |
| Os-F Stretch | ca. 685 | Infrared (Matrix Isolation) | sepscience.com |
Modern computational chemistry provides powerful tools for the analysis of vibrational spectra. colorado.edu Methods such as Density Functional Theory (DFT) are routinely used to calculate the vibrational frequencies and intensities of molecules. colorado.edu These theoretical calculations aid in the assignment of complex experimental spectra and can predict the spectra for species that are difficult to study experimentally.
The results of these computations are used to develop a molecular force field, which is a set of parameters that define the potential energy of a molecule as a function of its atomic coordinates. colorado.edu A force field includes terms for bond stretching, angle bending, and other interactions. By fitting the parameters to match experimental vibrational frequencies and structural data, a model that describes the interatomic forces within the molecule can be derived. A specific, detailed computational analysis and derived force field for this compound have not been identified in the surveyed literature.
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for structural elucidation in solution. For fluorine-containing compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as the wide range of ¹⁹F chemical shifts. hrmrajgurunagar.ac.inusna.edu The chemical shift, coupling constants, and multiplicity of the signals provide detailed information about the chemical environment of the fluorine atoms within a molecule. hrmrajgurunagar.ac.in Despite the utility of this technique, specific experimental ¹⁹F NMR spectroscopic data, such as chemical shifts or coupling constants, for this compound are not available in the reviewed literature.
Mass Spectrometry and Gas-Phase Structural Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight with high precision. It also provides structural information through the analysis of fragmentation patterns that occur upon ionization. This compound has been successfully characterized by molecular beam mass spectroscopy, confirming its molecular identity in the gas phase. However, the specific mass spectrum and detailed fragmentation data for the compound are not described in the available literature abstracts.
X-ray Diffraction Studies
The structure of this compound in the solid state has been determined using single-crystal X-ray diffraction. This powerful, non-destructive method provides unambiguous proof of a molecule's structure and connectivity. While the literature confirms that this analysis has been performed, the detailed crystallographic data for this compound, such as its space group, unit cell parameters, and specific atomic coordinates, are not available in the surveyed scientific abstracts.
Electron Diffraction for Gas-Phase Molecular Structure Determination
There are no specific gas-phase electron diffraction studies detailed in the scientific literature for this compound. However, insights into its molecular structure have been gained through other methods. Spectroscopic studies of OsOF₄ isolated in an inert gas matrix at low temperatures have been conducted. rsc.org The infrared spectrum of monomeric OsOF₄ shows characteristic vibrational frequencies for Os-O and Os-F bonds that are consistent with a molecule possessing C₄ᵥ geometry. rsc.org
This C₄ᵥ symmetry implies a square pyramidal structure, with the osmium atom at the center of the pyramid's base, bonded to four fluorine atoms in a square planar arrangement, and the oxygen atom located at the apex, bonded to the osmium atom. This geometry is a common structural motif for molecules with a central atom bonded to five other atoms where one is a unique ligand.
| Parameter | Description |
|---|---|
| Point Group | C₄ᵥ |
| Molecular Shape | Square Pyramidal |
| Central Atom | Osmium (Os) |
| Basal Ligands | Four Fluorine (F) atoms |
| Apical Ligand | One Oxygen (O) atom |
Electronic Spectroscopy (UV-Visible) and Charge-Transfer Phenomena
Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. In transition metal complexes, such as those of osmium, a particularly intense type of electronic transition known as a charge-transfer (CT) transition often dominates the spectrum. These transitions involve the movement of an electron between orbitals that are primarily centered on the metal and orbitals that are primarily centered on the ligands.
For this compound, electronic spectra have been recorded for monomeric species isolated in inert-gas matrices at low temperatures. rsc.org The study of the compound in this state allows for the characterization of the molecule without interference from intermolecular interactions. The principal absorption bands observed in the UV-Vis spectrum of OsOF₄ have been identified and assigned as charge-transfer bands. rsc.org
These transitions are typically categorized as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In OsOF₄, with osmium in a high +6 oxidation state and bonded to electronegative oxygen and fluorine ligands, the observed transitions are expected to be of the LMCT type. In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character (from the oxide or fluoride (B91410) ligands) to an empty or partially filled d-orbital on the osmium center. These transitions are typically very intense, with large molar absorptivity values, and are responsible for the color of many transition metal complexes. While the charge-transfer bands for OsOF₄ have been assigned, the specific absorption maxima (λmax) from the electronic spectra are not detailed in the available literature. rsc.org
| Spectroscopic Technique | Finding | Reference |
|---|---|---|
| Infrared (Matrix Isolation) | Vibrational modes consistent with C₄ᵥ molecular geometry. | rsc.org |
| UV-Visible (Matrix Isolation) | Electronic spectrum characterized by principal charge-transfer bands. | rsc.org |
Computational Chemistry and Advanced Theoretical Investigations of Osmium Oxide Tetrafluoride
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are foundational to modern computational chemistry. Ab initio methods derive results directly from theoretical principles without including experimental data, while DFT calculates the electronic structure through the electron density, offering a favorable balance between accuracy and computational cost. cnr.itpsu.edu These approaches are crucial for understanding the fundamental characteristics of osmium oxide tetrafluoride.
A primary application of quantum chemical calculations is geometry optimization, a process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. arxiv.orgresearchgate.nettechniques-ingenieur.fr This is achieved by iteratively calculating the energy and the forces (gradients) on each atom until a stable, low-energy structure is identified. storion.ru
For this compound, computational studies have been instrumental in confirming its molecular structure. Theoretical calculations, specifically using Density Functional Theory, were combined with gas-phase electron diffraction studies to definitively identify the molecule as cis-OsO₂F₄. semanticscholar.org This isomer was found to be the most energetically stable arrangement. The optimized geometry reveals a distorted octahedral coordination around the central osmium atom.
The structural parameters determined from the combined theoretical and experimental study provide precise details of the molecule's architecture. semanticscholar.org
| Parameter | Value |
|---|---|
| Os=O Bond Length (r) | 1.674(4) Å |
| Os-Faxial Bond Length (r) | 1.843(3) Å |
| Os-Fequatorial Bond Length (r) | 1.883(3) Å |
| O=Os=O Bond Angle (∠) | 103.5(25)° |
| Faxial-Os-Faxial Bond Angle (∠) | 172.0(3)° |
| Fequatorial-Os-Fequatorial Bond Angle (∠) | 77.3(26)° |
| O-Os-Faxial Bond Angle (∠) | 92.4(17)° |
DFT is a powerful tool for investigating the electronic structure and the nature of chemical bonds within a molecule. nih.govnih.gov For OsO₂F₄, such analyses can illuminate the distribution of electrons and the characteristics of the osmium-oxygen and osmium-fluorine interactions.
Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. In osmium complexes, the d-orbitals of the osmium atom typically contribute significantly to the frontier orbitals. mdpi.com
Further bonding analysis can be performed using techniques such as Natural Bond Orbital (NBO) analysis, which calculates atomic charges and characterizes donor-acceptor interactions between orbitals. This would reveal the high degree of polarity in the Os-F and Os=O bonds, stemming from the large electronegativity differences between the atoms. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). mdpi.com
A significant advantage of computational chemistry is its ability to predict the thermochemical properties of molecules. techniques-ingenieur.fr Following a successful geometry optimization, a frequency calculation can be performed. This calculation determines the vibrational modes of the molecule. Assuming the molecule behaves as a harmonic oscillator, these vibrational frequencies are used within the framework of statistical mechanics to compute key thermodynamic quantities.
Predicted thermochemical data for OsO₂F₄ would include:
Enthalpy of Formation (ΔHf°)
Standard Entropy (S°)
Heat Capacity (Cp)
These data are vital for predicting the thermodynamics of reactions involving this compound and for understanding its stability relative to other compounds.
While DFT is a versatile workhorse, higher accuracy for energetic properties can be achieved using wave function-based ab initio methods that explicitly account for electron correlation. mdpi.com These include Møller-Plesset perturbation theory (MP2) and the "gold standard" of quantum chemistry, Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). nih.govnih.govfaccts.de
These methods provide benchmark-quality energies but come at a significantly higher computational cost, which scales rapidly with the size of the system. arxiv.orgnih.gov For a molecule like OsO₂F₄, CCSD(T) calculations, often performed in conjunction with large basis sets, would be used to obtain highly accurate values for:
Total electronic energy
Atomization energy
Reaction energies
These high-level calculations are crucial for calibrating the accuracy of more cost-effective DFT functionals and for providing definitive theoretical predictions when experimental data is unavailable. uni-stuttgart.de
Molecular Dynamics and Reaction Pathway Simulations
While geometry optimization provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing the exploration of conformational changes and dynamic processes. For a reactive molecule like OsO₂F₄, MD could be used to simulate its behavior in different environments, such as its interaction with solvent molecules.
Reaction pathway simulations are used to map the potential energy surface connecting reactants to products. researchgate.net These calculations are essential for identifying transition state structures and calculating activation energy barriers, which govern reaction rates. Given that cis-OsO₂F₄ is known to be sensitive to moisture, these methods could be employed to model its hydrolysis reaction pathway, providing mechanistic insights into its decomposition. wikipedia.org
Relativistic Effects in this compound Chemistry
Osmium (Os) is a heavy element (Z=76), meaning its inner electrons travel at speeds that are a significant fraction of the speed of light. mudring.org Consequently, relativistic effects must be considered to achieve quantitative accuracy in computational studies. wikipedia.org
Relativistic effects can cause significant contraction and stabilization of s and p orbitals, while d and f orbitals tend to expand and become destabilized. scispace.com For osmium, the destabilization of the 5d orbitals is a key relativistic influence. nih.govosti.gov In OsO₂F₄, these effects would directly impact:
Bond Lengths and Angles: Relativistic corrections can alter the calculated molecular geometry.
Bond Strengths: The energies of the Os-F and Os=O bonds are influenced by the relativistic changes in the osmium atomic orbitals.
To account for these phenomena, computational studies on osmium compounds typically employ methods that incorporate relativity, such as using relativistic effective core potentials (ECPs) which replace the core electrons with a potential that includes relativistic effects, or by using more explicit relativistic Hamiltonians like the Zeroth-Order Regular Approximation (ZORA). rsc.org The inclusion of these effects is not optional but essential for any reliable theoretical investigation of this compound.
Comparative Studies and Broader Context in Transition Metal Chemistry
Comparison with Other Osmium Oxyfluorides (e.g., OsO₃F₂, OsO₂F₄, OsOF₅)
Osmium consistently exhibits a +VIII oxidation state in OsO₃F₂ and OsO₂F₄, and a +VII state in OsOF₅. These high oxidation states are stabilized by the strong oxidizing nature of the fluoride (B91410) and oxide ligands. The coordination geometry around the central osmium atom is dictated by the number and type of ligands. For instance, OsOF₅ is predicted to have a structure based on an octahedral geometry. researchgate.net
Quantum-chemical calculations have been instrumental in determining the structures and stabilities of these compounds. nih.gov The stability of these high-oxidation-state species is a delicate balance. While thermochemically stable in the gas phase against mononuclear elimination reactions, their synthesis and isolation can be challenging, suggesting that difficulties in preparation are a primary barrier to their characterization. nih.gov
Below is a comparative table of key osmium oxyfluorides.
| Property | OsO₃F₂ | OsO₂F₄ | OsOF₅ | OsOF₄ |
| Osmium Oxidation State | +8 | +8 | +7 | +6 |
| Coordination Geometry | Trigonal bipyramidal | Octahedral | Octahedral | Square pyramidal |
| General Stability | Thermally unstable | More stable than OsO₃F₂ | Thermochemically stable | Stable solid |
A notable synthetic pathway that illustrates this interconversion is the partial hydrolysis of osmium hexafluoride (OsF₆), which produces osmium oxide tetrafluoride (OsOF₄). wikipedia.org This suggests a pathway where fluoride ligands are substituted by oxide ligands under specific reaction conditions.
10 OsF₆ + I₂ → 10 OsF₅ + 2 IF₅ wikipedia.org
This reaction to form the Os(V) pentafluoride highlights the accessibility of different oxidation states through controlled redox chemistry. wikipedia.org Further reactions, such as controlled oxygenation or fluorination, could theoretically lead to other oxyfluoride species. Computational studies indicate that while species up to OsF₈ may exist, their synthesis is challenging. nih.govresearchgate.net The difficulty in accessing some of these compounds under typical condensed-phase conditions suggests that kinetic barriers, rather than just thermodynamic instability, play a significant role. nih.gov
Analogous Compounds of Other Platinum Group Metals (e.g., Ruthenium, Iridium, Rhenium)
The chemistry of high-oxidation-state oxyfluorides is not unique to osmium and provides a basis for comparison with other platinum group and neighboring transition metals like ruthenium (Ru), iridium (Ir), and rhenium (Re).
Similarities: The synthesis of high-oxidation-state oxyfluorides for Os, Ru, Ir, and Re often employs similar strategies, typically involving the direct fluorination of the metal or its corresponding oxide at elevated temperatures. The reactivity is also comparable in that these compounds are powerful oxidizing and fluorinating agents, highly susceptible to hydrolysis, and act as strong Lewis acids. For example, like osmium, iridium in the +VII oxidation state is predicted to form the viable synthetic target IrOF₅. researchgate.netresearchgate.net
Dissimilarities: Despite the similarities, the stability of the highest oxidation states varies across the group. Osmium is well-known for its relatively stable +VIII oxidation state in OsO₄. researchgate.net While rhenium also achieves a +VII state (e.g., in ReF₇), analogous ruthenium compounds in such high oxidation states are less common and generally less stable. The synthetic conditions required to produce these compounds can differ significantly in terms of temperature, pressure, and choice of fluorinating agent, reflecting the different thermodynamic stabilities of the resulting molecules. The stability of complex chlorides, for instance, is higher for Pt and Ir compared to Pd, Rh, and Ru, which affects how easily they transform into active forms for catalysis. researchgate.net
| Metal | Highest Oxidation State in an Oxyfluoride | Example Compound | General Stability Trend |
| Osmium (Os) | +8 | OsO₃F₂ | Highest states are relatively accessible |
| Rhenium (Re) | +7 | ReOF₅ | High oxidation states are well-established |
| Iridium (Ir) | +7 (predicted) | IrOF₅ | +7 state is a viable synthetic target researchgate.net |
| Ruthenium (Ru) | +6 | RuOF₄ | Highest oxidation states are less stable than for Os/Ir |
The electronic structures of these oxyfluorides are governed by ligand field theory, where the highly electronegative oxygen and fluorine ligands create a strong ligand field, leading to a large energy splitting of the metal's d-orbitals. chemijournal.com This large splitting is crucial for stabilizing the metal center in a high oxidation state.
When comparing across the platinum group, a key difference arises from the principal quantum number of the valence d-orbitals (e.g., 5d for Os, Ir, Re vs. 4d for Ru). The 5d orbitals of osmium, iridium, and rhenium are more spatially diffuse than the 4d orbitals of ruthenium. quora.com This greater extension leads to stronger overlap with ligand orbitals, resulting in stronger bonds and a larger ligand field splitting. This effect contributes to the greater stability of very high oxidation states (+VII, +VIII) for the third-row transition metals compared to their second-row counterparts. researchgate.net
The presence of both oxide (O²⁻) and fluoride (F⁻) ligands introduces complexity. The oxide ligand is a stronger π-donor than fluoride, which can influence the energies of the metal d-orbitals differently. This interplay between σ-donation and π-donation from the two distinct ligands fine-tunes the electronic properties and reactivity of the molecule. In transition metal oxides, the absence of certain electronic configurations (d⁰ or d¹⁰) can open up rapid relaxation pathways via metal-centered ligand field states, which can impact their photocatalytic efficiency. chemrxiv.org The presence of highly electronegative fluoride ions can modulate the electronic structure, making the transition metal centers more electron-poor compared to their oxide analogues. chemrxiv.org
Theoretical Limits of High Oxidation States in Transition Metal Oxyfluorides
Quantum-chemical calculations have become a vital tool for predicting the stability and existence of molecules with exceptionally high oxidation states. nih.govresearchgate.net For the 5d transition metals, theoretical studies show a trend of a linear increase in the highest attainable oxidation state from lanthanum (+III) to osmium (+VIII), followed by a linear decrease from osmium to mercury (+IV). researchgate.net
Osmium tetroxide (OsO₄) is a well-established example of a stable compound where osmium exhibits its maximum +VIII oxidation state. researchgate.net Theoretical work suggests that even higher coordination numbers and purely fluorinated species like OsF₈ might be synthetically accessible, though challenging to prepare. nih.gov Calculations indicate that OsF₈ is thermochemically stable against homolytic Os-F bond breaking, but exothermic F₂ elimination presents a potential decomposition pathway, albeit one with a significant activation barrier. researchgate.net
The combination of oxide and fluoride ligands is particularly effective at stabilizing these extreme oxidation states. Fluorine's unparalleled electronegativity strongly polarizes the metal-ligand bond, while the ability of oxygen to form double bonds (acting as a π-donor) also helps to accommodate the high positive charge on the metal center. This synergistic effect allows for the formation of compounds like OsO₃F₂ (Os +VIII). Theoretical studies continue to explore the boundaries of chemical bonding, with predictions that even higher oxidation states, such as +IX in the [IrO₄]⁺ cation and potentially +X in [PtO₄]²⁺, could exist under specific, isolated conditions. researchgate.net
Influence of Ligand Electronegativity (Oxygen vs. Fluorine) on Compound Stability
The stability of transition metal compounds in high oxidation states is significantly influenced by the electronegativity of the ligands attached to the metal center. In this compound (OsOF₄), the presence of both highly electronegative oxygen and fluorine atoms provides a valuable case study for understanding these effects.
Fluorine is the most electronegative element, and it is generally expected to be highly effective at stabilizing high oxidation states. However, oxygen, despite being less electronegative than fluorine, can also stabilize high oxidation states, often to a comparable or even greater extent. This is attributed to oxygen's ability to form multiple bonds (π-bonds) with the metal center. This multiple bonding allows for a more effective charge delocalization from the metal, thereby increasing the stability of the complex. In contrast, fluorine typically forms only single σ-bonds.
In the context of OsOF₄, a delicate balance exists between the stabilizing effects of the four fluorine ligands and the single oxygen ligand. The presence of both types of ligands allows for a fine-tuning of the electronic properties of the central osmium atom.
Table 1: Electronegativity of Relevant Elements (Pauling Scale)
| Element | Pauling Electronegativity |
| Osmium (Os) | 2.2 |
| Oxygen (O) | 3.44 |
| Fluorine (F) | 3.98 |
Exploration of Hypothetical Higher Oxidation State Species Involving OsOF₄
Computational chemistry provides a powerful tool for exploring the existence and stability of novel chemical species that have not yet been synthesized. In the case of osmium, which can reach a very high oxidation state of +8, theoretical studies have been conducted to investigate the possibility of even higher oxidation states or other novel osmium oxyfluoride species.
Quantum-chemical calculations have been employed to study the structures and stabilities of various osmium fluorides and oxyfluorides in high oxidation states. researchgate.net These studies have explored the viability of homoleptic fluorides up to OsF₈ and various oxyfluoride species. researchgate.net The results of these theoretical investigations suggest that while the synthesis of such compounds would be challenging, they may be thermochemically stable in the gas phase. researchgate.net
One area of exploration is the potential for OsOF₄ to serve as a precursor or a point of comparison for hypothetical osmium species with different stoichiometries or higher oxidation states. For example, computational models can predict the stability of a hypothetical OsO₂F₄ or other related molecules. These calculations typically involve determining the optimized geometry of the molecule and then calculating its vibrational frequencies to ensure it represents a true energy minimum. The thermodynamic stability is often assessed by calculating the energies of potential decomposition pathways.
For instance, theoretical studies have investigated the stability of a series of osmium oxyfluorides, providing insights into which compositions are most likely to be stable. These computational models help to guide synthetic efforts by identifying promising target molecules and ruling out those that are likely to be unstable. The exploration of these hypothetical species pushes the boundaries of our understanding of chemical bonding and the limits of high oxidation states in the transition metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
